

Application Notes and Protocols for Mass Spectrometry Analysis of Dihydro FF-MAS

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Compound of Interest

Compound Name: Dihydro FF-MAS

Cat. No.: B131877

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Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (**Dihydro FF-MAS**), with the chemical name 4,4-dimethyl-cholest-8(9),14-dien-3 β -ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] As a derivative of 24,25-dihydrolanosterol, this sterol plays a significant role in biological processes, most notably in triggering the initiation of meiosis in cultured mouse oocytes.[1][2] Given its involvement in fundamental cellular processes, accurate and sensitive quantification of **Dihydro FF-MAS** in various biological matrices is essential for advancing research in reproductive biology, sterol metabolism, and drug development.

These application notes provide a comprehensive guide to the analysis of **Dihydro FF-MAS** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols outlined below cover sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, and are designed to be adaptable to various research needs.

Chemical Properties of **Dihydro FF-MAS** and its Deuterated Internal Standard:

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number
Dihydro FF-MAS	C ₂₉ H ₄₈ O	412.69	19456-83-8
Dihydro FF-MAS-d6	C ₂₉ H ₄₂ D ₆ O	418.73	2315262-47-4

Signaling Pathways and Biological Context

Dihydro FF-MAS is an integral component of the Kandutsch-Russell pathway for cholesterol biosynthesis. This pathway is one of the two major routes for cholesterol production in mammals, the other being the Bloch pathway. The Kandutsch-Russell pathway is particularly prominent in the skin.

While the direct signaling pathway of **Dihydro FF-MAS** is not yet fully elucidated, the closely related Follicular Fluid Meiosis-Activating Sterol (FF-MAS) has been shown to influence key cellular signaling cascades. In porcine oocytes, FF-MAS promotes the resumption of meiosis through the MAPK signaling pathway. Furthermore, in human granulosa cells, FF-MAS has been demonstrated to positively affect cell proliferation via the Hedgehog signaling pathway.[3] Given the structural similarity, it is plausible that **Dihydro FF-MAS** may exert its biological effects through similar signaling mechanisms.

The MAS receptor, a G protein-coupled receptor, is primarily associated with peptide ligands such as Angiotensin-(1-7).[4][5] Current literature does not strongly support a direct interaction between FF-MAS or **Dihydro FF-MAS** and the MAS receptor.

Below are diagrams illustrating the Kandutsch-Russell pathway and a proposed experimental workflow for **Dihydro FF-MAS** analysis.



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Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a modified Bligh-Dyer method suitable for extracting sterols from plasma, serum, cells, or tissue homogenates.

Materials:

- Biological sample (e.g., 100 μ L plasma, 1×10^6 cells, or 10 mg tissue)
- Phosphate-buffered saline (PBS)
- Methanol
- Chloroform
- Deionized water
- Internal Standard Spiking Solution: **Dihydro FF-MAS-d6** (1 μ g/mL in methanol)
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:

- To a glass tube, add the biological sample. If using cells or tissue, homogenize in PBS.
- Add 10 μ L of the **Dihydro FF-MAS-d6** internal standard spiking solution.
- Add 2 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
- Add 0.5 mL of chloroform and vortex for 30 seconds.
- Add 0.5 mL of deionized water to induce phase separation. Vortex for 30 seconds.

- Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.
- Dry the organic phase under a gentle stream of nitrogen gas at 37°C.
- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate
- Gradient:
 - 0-1 min: 80% B
 - 1-8 min: 80-100% B
 - 8-10 min: 100% B
 - 10.1-12 min: 80% B (re-equilibration)

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

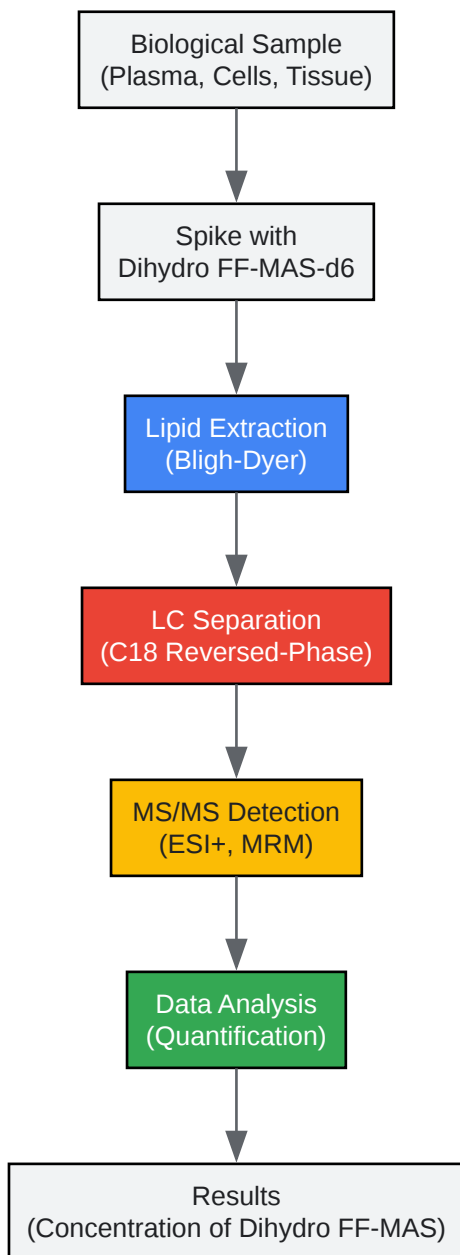
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Collision Gas: Argon
- Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical optimization):

Since published, validated MRM transitions for **Dihydro FF-MAS** are not readily available, the following are proposed based on its chemical structure and common fragmentation patterns of sterols. These must be optimized experimentally.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Dihydro FF-MAS	413.4 [M+H] ⁺	To be determined	100	To be optimized	To be optimized
Dihydro FF-MAS-d6	419.4 [M+H] ⁺	To be determined	100	To be optimized	To be optimized

Note on MRM optimization: Product ions for sterols often arise from the loss of water and fragmentation of the side chain. Optimization involves infusing a standard solution of **Dihydro FF-MAS** and its deuterated internal standard into the mass spectrometer and performing product ion scans to identify the most intense and stable fragment ions. Subsequently, the cone voltage and collision energy should be optimized for each transition to maximize signal intensity.



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Experimental Workflow for **Dihydro FF-MAS** Analysis.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using known concentrations of **Dihydro FF-MAS** standard spiked into a representative blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of **Dihydro FF-MAS** in unknown samples is then determined from this calibration curve.

Illustrative Quantitative Data (Hypothetical):

The following table presents hypothetical quantitative data for **Dihydro FF-MAS** levels in different biological samples for illustrative purposes, as there is a lack of published data.

Sample Type	Condition	Dihydro FF-MAS Concentration (ng/mL) \pm SD
Human Plasma	Control	15.2 \pm 2.5
Human Plasma	Condition X	28.9 \pm 4.1
Mouse Oocytes	Immature	5.8 \pm 1.2
Mouse Oocytes	Mature	12.5 \pm 2.1
HepG2 Cells	Untreated	2.1 \pm 0.4 (ng/mg protein)
HepG2 Cells	Treated	7.8 \pm 1.5 (ng/mg protein)

Method Performance Parameters (Typical Expected Values):

Parameter	Expected Performance
Linearity (R^2)	> 0.99
Limit of Detection (LOD)	< 1 ng/mL
Limit of Quantification (LOQ)	1-5 ng/mL
Intra-assay Precision (%CV)	< 10%
Inter-assay Precision (%CV)	< 15%
Recovery	85-115%

Conclusion

The methods outlined in these application notes provide a robust framework for the sensitive and specific quantification of **Dihydro FF-MAS** in biological samples. The use of a deuterated internal standard and optimized LC-MS/MS parameters is critical for achieving accurate and reproducible results. This will enable researchers to further investigate the role of **Dihydro FF-MAS** in various physiological and pathological processes, potentially leading to new insights and therapeutic strategies.

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